Unique Electrode Adsorption Among 11 Ferrocene Derivatives: Li-Ion Intercalation Blocking in Rechargeable Batteries
Among eleven ferrocene derivatives screened for lithium battery overcharge protection, only DMAMF exhibited strong, Langmuir-type adsorption onto the LiₓMnO₂ electrode. The adsorption free energy was determined as ΔGₐds = −3.8 kcal mol⁻¹, and this adsorbed layer physically blocked Li⁺ ion intercalation—a behaviour not observed for any of the other ten derivatives, including ferrocene, acetylferrocene, and 1,1′-dimethylferrocene [1]. This selective electrode passivation is attributed to the basic amine group interacting with acidic surface sites.
| Evidence Dimension | Electrode adsorption free energy and Li⁺ intercalation blocking |
|---|---|
| Target Compound Data | ΔGₐds = −3.8 kcal mol⁻¹; blocks Li⁺ intercalation into LiₓMnO₂ electrode |
| Comparator Or Baseline | 10 other ferrocene derivatives (including ferrocene, acetylferrocene, 1,1′-dimethylferrocene): no significant adsorption, no Li⁺ intercalation blocking |
| Quantified Difference | DMAMF uniquely adsorbs and blocks; ΔGₐds = −3.8 kcal mol⁻¹ (Langmuir isotherm); all 10 comparators show negligible adsorption |
| Conditions | AA-size Li/LiₓMnO₂ rechargeable cells; 1 M LiAsF₆ in 50/50 vol% propylene carbonate/ethylene carbonate; room temperature |
Why This Matters
For battery procurement or electrolyte formulation, DMAMF is the only ferrocene derivative in this screen that provides electrode-specific overcharge protection via a physical blocking mechanism, enabling single-compound multifunctionality.
- [1] Golovin, M. N.; Wilkinson, D. P.; Dudley, J. T.; Holonko, D.; Woo, S. Applications of Metallocenes in Rechargeable Lithium Batteries for Overcharge Protection. J. Electrochem. Soc. 1992, 139 (1), 5–10. DOI: 10.1149/1.2069200 View Source
